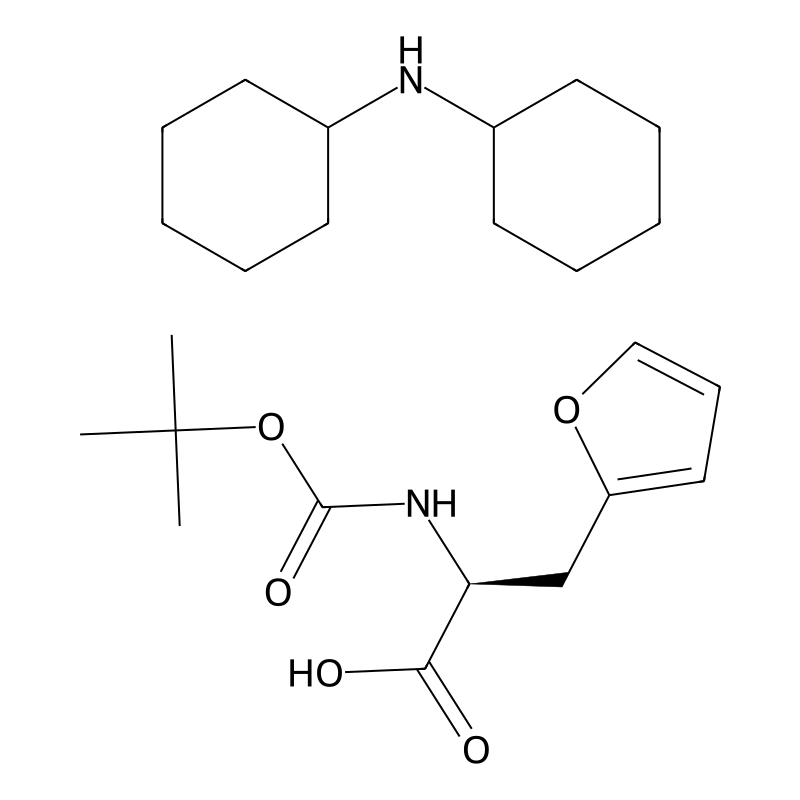Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Chemistry and Peptide Synthesis:
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate, also known as BOC-L-2-furylalanine-DCHA, is a derivative of the amino acid L-2-furylalanine. The "BOC" group (tert-butoxycarbonyl) acts as a protecting group in peptide synthesis. This protecting group ensures that the amino group of L-2-furylalanine is temporarily blocked during peptide chain elongation, allowing for the selective formation of desired peptide bonds. Once the desired peptide sequence is formed, the BOC group can be cleaved under specific conditions to reveal the free amino group, essential for peptide function.
Medicinal Chemistry and Drug Discovery:
L-2-furylalanine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. However, it possesses unique structural features that have attracted interest in medicinal chemistry. The furan ring present in L-2-furylalanine can participate in various interactions with biological targets, potentially leading to the development of novel therapeutic agents. Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate serves as a valuable building block for the synthesis of L-2-furylalanine-containing peptides, which can be further explored for their potential therapeutic applications [].
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is a derivative of dicyclohexylamine, featuring a furan ring and a tert-butoxycarbonyl group. Dicyclohexylamine itself is a secondary amine with the molecular formula HN(C6H11)2. It appears as a colorless liquid with a characteristic fishy odor and is sparingly soluble in water . The compound is known for its basicity and ability to form salts with various acids, making it useful in organic synthesis and as a precursor for other chemicals .
- Dehydrogenation: Under specific conditions, dicyclohexylamine can undergo dehydrogenation to yield products such as imines and aromatic amines. This reaction has been studied extensively to optimize yields of desired products .
- Formation of Salts: Dicyclohexylamine readily reacts with acids to form crystalline salts, which can be useful in isolating specific amino acid derivatives .
- Hydrogenation Reactions: It can also be synthesized through catalytic hydrogenation processes involving cyclohexanone and ammonia or cyclohexylamine .
The synthesis of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate can be achieved through several methods:
- Catalytic Hydrogenation: This involves the hydrogenation of aniline using catalysts like ruthenium or palladium to produce dicyclohexylamine.
- Reductive Amination: Cyclohexanone can be reacted with ammonia or cyclohexylamine under reductive conditions to yield dicyclohexylamine.
- Coupling Reactions: The introduction of the tert-butoxycarbonyl group can be performed through standard coupling methods involving protective group strategies in organic synthesis.
Dicyclohexylamine and its derivatives have numerous applications across various industries:
- Rubber Industry: Used as an antioxidant and vulcanization accelerator.
- Corrosion Inhibitors: Employed in steam pipes and boilers to prevent corrosion.
- Agrochemicals: Utilized in the formulation of pesticides and fertilizers.
- Textile Chemicals: Acts as an intermediate in dye production and textile processing .
Research into the interactions of dicyclohexylamine with other compounds is crucial for understanding its reactivity and potential applications:
- Reactivity with Oxidizing Agents: Dicyclohexylamine reacts vigorously with oxidizing agents, necessitating careful handling to avoid hazardous situations .
- Formation of Complexes: It forms complexes with various N-protected amino acids, which may have implications for drug design and development.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Dicyclohexylamine | Secondary amine | Basicity, forms salts |
| Cyclohexanone | Ketone | Precursor for amines |
| N-Cyclohexylaniline | Aniline derivative | Aromatic character |
| Tert-butoxycarbonyl derivatives | Protective group | Stability under acidic conditions |
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate stands out due to the incorporation of the furan ring, which may impart unique electronic properties and enhance biological activity compared to its analogs.








